L-alanyl-D-glutamic acid

Description

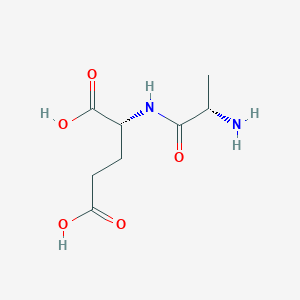

Structure

2D Structure

3D Structure

Properties

CAS No. |

16809-27-1 |

|---|---|

Molecular Formula |

C8H14N2O5 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5+/m0/s1 |

InChI Key |

VYZAGTDAHUIRQA-CRCLSJGQSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Biosynthesis of L Alanyl D Glutamic Acid

Precursor Formation Pathways

The synthesis of L-alanyl-D-glutamic acid relies on the availability of two key precursors: UDP-N-acetylmuramic acid and D-glutamic acid.

Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a central molecule in the cytoplasmic phase of peptidoglycan synthesis. ontosight.ainih.gov Its formation begins with fructose-6-phosphate (B1210287) and involves several enzymatic steps. oup.com

The initial steps involve the conversion of fructose-6-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com Subsequently, two key enzymes, MurA and MurB, catalyze the formation of UDP-MurNAc from UDP-GlcNAc. ontosight.aioup.com MurA, an enolpyruvyl transferase, catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. ontosight.aioup.com The resulting product, UDP-GlcNAc-enolpyruvate, is then reduced by the NADPH-dependent reductase MurB to yield UDP-MurNAc. oup.comebi.ac.uk The biosynthesis of UDP-MurNAc is a critical control point in peptidoglycan synthesis, with UDP-MurNAc itself acting as a feedback inhibitor of the MurA enzyme. acs.org

Following the synthesis of UDP-MurNAc, the enzyme MurC adds an L-alanine residue, forming UDP-N-acetylmuramoyl-L-alanine (UMA), the direct precursor for the subsequent addition of D-glutamic acid. nih.govplos.orgplos.org

Table 1: Key Enzymes in UDP-N-Acetylmuramic Acid Biosynthesis

| Enzyme | Gene | Function |

| GlmS | glmS | Synthesizes glucosamine-6-phosphate from fructose-6-phosphate. oup.com |

| GlmM | glmM | Converts glucosamine-6-phosphate to glucosamine-1-phosphate. oup.com |

| GlmU | glmU | A bifunctional enzyme that synthesizes UDP-N-acetylglucosamine. oup.com |

| MurA | murA | Catalyzes the first committed step in peptidoglycan synthesis. ontosight.aioup.com |

| MurB | murB | Reduces UDP-GlcNAc-enolpyruvate to form UDP-MurNAc. oup.comebi.ac.uk |

| MurC | murC | Adds L-alanine to UDP-MurNAc to form UMA. nih.govplos.orgplos.org |

While L-glutamic acid is a common amino acid in cellular metabolism, peptidoglycan synthesis specifically requires the D-enantiomer. wikipedia.org The primary route for the production of D-glutamic acid in bacteria is through the racemization of L-glutamic acid. wikipedia.orgnih.govwikipedia.org This conversion is catalyzed by the enzyme glutamate (B1630785) racemase, encoded by the murI gene. wikipedia.orgasm.org

Glutamate racemase facilitates the interconversion of L-glutamate and D-glutamate. wikipedia.orgtandfonline.com Some glutamate racemases are cofactor-independent enzymes. tandfonline.comoup.com In some bacteria, D-glutamic acid can also be synthesized via transamination reactions catalyzed by D-amino acid aminotransferases. nih.gov

Enzymatic Formation of this compound

The final step in the formation of the this compound dipeptide is catalyzed by a specific ligase enzyme.

The enzyme responsible for the addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA) is UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, commonly known as MurD. wikipedia.orgnih.gov This enzyme belongs to the Mur ligase family, which are essential for the stepwise assembly of the peptide stem of peptidoglycan. nih.govresearchgate.netnih.gov

MurD exhibits high specificity for its substrates: ATP, UMA, and D-glutamic acid. plos.orgwikipedia.org The enzyme from Mycobacterium tuberculosis shows optimal activity at an alkaline pH of 8.0-8.5 and requires divalent cations like magnesium for its function. plos.org Studies on MurD from various bacteria, including Escherichia coli and Staphylococcus aureus, have demonstrated its strict requirement for D-glutamate. plos.orgresearchgate.net

The structure of MurD consists of three distinct domains: an N-terminal domain that binds the UDP portion of UMA, a central domain responsible for ATP binding, and a C-terminal domain that binds D-glutamic acid. nih.govplos.org The active site is located in the cleft between the central and C-terminal domains. nih.gov

The ligation reaction catalyzed by MurD is an ATP-dependent process. nih.govnih.gov The proposed mechanism involves two key steps. First, the carboxyl group of the L-alanine residue of UMA is activated by phosphorylation with ATP, forming an acyl-phosphate intermediate and releasing ADP. researchgate.netnih.govnih.gov Subsequently, the amino group of D-glutamic acid performs a nucleophilic attack on this activated carboxyl group. nih.gov This leads to the formation of a high-energy tetrahedral intermediate, which then collapses to form the final product, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG), and inorganic phosphate. researchgate.netnih.gov

The binding of substrates to MurD is thought to follow an ordered kinetic mechanism, where ATP binds first, followed by UMA, and finally D-glutamic acid. nih.govplos.org This sequential binding induces conformational changes in the enzyme, closing the active site to facilitate the reaction. nih.govplos.org

Genetic Determinants and Regulation of Biosynthetic Enzymes

The genes encoding the enzymes involved in this compound biosynthesis are often clustered together on the bacterial chromosome. In E. coli, the murD gene is located within the mra (murein) region, which also contains other genes involved in cell wall synthesis, such as murE, murF, and murG. nih.gov The transcription of these genes is often controlled by a single promoter, ensuring coordinated expression of the peptidoglycan biosynthetic machinery. nih.gov

Regulation of MurD activity also occurs at the post-translational level. In some bacteria, such as mycobacteria, MurD can be regulated by phosphorylation by serine/threonine protein kinases. nih.govplos.org Furthermore, the levels of the substrates themselves can influence enzyme activity, with high concentrations of ATP and the UDP-sugar precursor showing inhibitory effects on Mur synthetases in Mycobacterium tuberculosis. plos.org The essential nature of the murD gene for bacterial survival is highlighted by the observation that reduced expression leads to cell lysis. nih.gov

Heterologous Expression and Metabolic Engineering for this compound Production

The industrial-scale production of the dipeptide this compound through biotechnological routes is an area of growing interest. While direct fermentative production of this specific dipeptide has not been extensively reported, the principles of metabolic engineering and heterologous expression of enzymes provide a clear framework for its potential synthesis in microbial hosts such as Escherichia coli. These strategies are largely based on the successful engineering of microorganisms for the production of other dipeptides, most notably L-alanyl-L-glutamine.

The core of a metabolic engineering strategy for this compound production would revolve around the heterologous expression of a suitable ligase capable of forming the peptide bond between L-alanine and D-glutamic acid. The key enzyme in the natural biosynthesis of the L-alanyl-D-glutamate moiety is UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). This enzyme is a critical component of the bacterial peptidoglycan synthesis pathway, where it catalyzes the ATP-dependent addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA). nih.govoup.com

A hypothetical metabolic engineering strategy in a host like E. coli would likely involve several key modifications:

Overexpression of a D-glutamate supplying enzyme: To ensure a sufficient intracellular pool of D-glutamic acid, a glutamate racemase (MurI) could be overexpressed. This enzyme catalyzes the conversion of the more common L-glutamate to D-glutamate.

Overexpression of a suitable ligase: The MurD ligase is a prime candidate for heterologous expression. The gene encoding MurD from a suitable source organism would be cloned into an expression vector under the control of a strong, inducible promoter. While MurD naturally acts on a UDP-activated substrate, protein engineering efforts could potentially alter its substrate specificity to directly ligate free L-alanine and D-glutamic acid, though this remains a significant challenge. Alternatively, other ligases with broader substrate specificity could be explored.

Enhancement of L-alanine supply: To increase the availability of the L-alanine precursor, pathways leading to its synthesis could be amplified. This might involve the overexpression of L-alanine dehydrogenase. mdpi.com

Elimination of competing pathways: To prevent the degradation of the synthesized dipeptide, genes encoding for various peptidases (e.g., PepA, PepB, PepD, PepN) could be knocked out. researchgate.net Additionally, inactivation of dipeptide transport systems, such as the dipeptide permease (Dpp), would prevent the re-uptake and subsequent degradation of the extracellularly secreted product. researchgate.net

Optimization of culture conditions: Factors such as medium composition, pH, temperature, and induction strategies would need to be systematically optimized to maximize product yield.

The successful application of these principles has been demonstrated in the production of other dipeptides. For instance, metabolic engineering of E. coli for L-alanyl-L-glutamine production has achieved significant titers. These efforts have involved the overexpression of L-amino acid α-ligase (BacD), inactivation of peptidases, and optimization of glutamine and alanine (B10760859) precursor pathways. researchgate.netnih.gov

The table below presents representative data from metabolic engineering studies in E. coli for the production of amino acids and dipeptides, illustrating the potential for high-yield production through genetic manipulation. While this data is not for this compound directly, it provides a benchmark for what could be achievable.

| Product | Host Strain | Key Genetic Modifications | Production Titer | Yield | Reference |

| L-alanyl-L-glutamine | E. coli | Overexpression of L-amino acid α-ligase (BacD), inactivation of peptidases (pepA, pepB, pepD, pepN) and dipeptide transporter (dpp), overexpression of glutamine synthetase (glnA). | 71.7 mM | 71.7% conversion from glutamic acid | researchgate.net |

| L-valine | E. coli | Removal of feedback inhibition, deletion of competing pathways (ilvA, leuA, panB), overexpression of key biosynthetic genes (ilvBN, ilvCED) and exporters (ygaZH, lrp), and knockout of central metabolism genes (aceF, mdh, pfkA). | 7.55 g/L | 0.378 g/g glucose | pnas.org |

| L-threonine | E. coli | Removal of feedback inhibition, deletion of degradation and competing pathways (tdh, ilvA, metA, lysA), manipulation of gene expression based on transcriptome analysis, and overexpression of exporters (rhtA, rhtB). | 82.4 g/L | 0.393 g/g glucose | embopress.org |

| L-arginine | E. coli | Deletion of competing pathways (speC, speF), removal of feedback inhibition (argR deletion, argA mutation or heterologous argJ insertion), and overexpression of the argCJBDF gene cluster from Corynebacterium glutamicum. | 70.1 g/L | 0.326 g/g glucose | nih.gov |

Enzymatic Transformations and Metabolism of L Alanyl D Glutamic Acid

Role as Substrate for UDP-N-Acetylmuramoyl-L-Alanyl-D-Glutamate Ligases (MurE)

L-alanyl-D-glutamic acid is a key component in the cytoplasmic synthesis of peptidoglycan, the major structural component of the bacterial cell wall. nih.govnih.govembopress.org The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate ligase, commonly known as MurE, catalyzes the addition of a specific amino acid at the third position of the peptide side chain of the peptidoglycan precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UDP-MurNAc-L-Ala-D-Glu). wikipedia.orgplos.orgdrugbank.com This ATP-dependent ligation is a critical step in the formation of the pentapeptide chain that will ultimately be cross-linked to form the rigid peptidoglycan sacculus. oup.commdpi.com

The substrate specificity of MurE is a key determinant of the peptidoglycan structure and varies between different bacterial species. In most Gram-negative bacteria, such as Escherichia coli, and in mycobacteria, MurE specifically incorporates meso-diaminopimelic acid (meso-DAP) into the growing peptide chain. drugbank.comnih.govresearchgate.net Conversely, in the majority of Gram-positive bacteria, like Staphylococcus aureus, the MurE enzyme recognizes and adds L-lysine. nih.govresearchgate.net

Kinetic and mechanistic studies have provided detailed insights into the function of MurE ligases. These enzymes belong to the Mur ligase family, which share a common reaction mechanism. oup.comnih.gov The reaction proceeds through an ordered sequential mechanism, where ATP binds first to the enzyme, followed by the UDP-MurNAc-L-Ala-D-Glu substrate, and finally the specific amino acid (e.g., meso-DAP or L-lysine). oup.com

The catalytic process involves the activation of the D-glutamate carboxyl group by ATP to form an acyl-phosphate intermediate, with the release of ADP. oup.com This is followed by a nucleophilic attack from the amino group of the incoming amino acid, leading to the formation of a peptide bond and the release of inorganic phosphate. oup.com The reaction is dependent on the presence of a divalent cation, typically Mg2+ or Mn2+. oup.com Kinetic parameters, such as Km and kcat, have been determined for MurE from various bacteria, providing a quantitative measure of their substrate affinity and catalytic efficiency. For instance, the Pseudomonas aeruginosa MurE has been a subject of detailed kinetic analysis. researchgate.net The catalytic efficiency of Thermotoga maritima MurE for L-lysine is significantly higher than for D-lysine or meso-diaminopimelate. uniprot.org

Degradation by L-Alanyl-D-Glutamate Peptidases

The breakdown of the this compound bond is another critical enzymatic process, primarily carried out by specific peptidases. This hydrolysis is essential for peptidoglycan remodeling, turnover, and cell lysis, particularly during bacteriophage infection.

Many bacteriophages produce potent lytic enzymes called endolysins at the end of their replication cycle to degrade the host's cell wall and release new phage particles. uniprot.orgmdpi.com A number of these endolysins have been identified as L-alanyl-D-glutamate peptidases, which specifically cleave the peptide bond between L-alanine and D-glutamate in the peptidoglycan stem peptide. uniprot.orgasm.orguniprot.org

Examples of such enzymes include the endolysins from Listeria bacteriophages Ply500 and Ply118, and the endolysin from Escherichia phage T5. uniprot.orgasm.orgnih.gov These enzymes often have a modular structure, consisting of an enzymatically active domain (EAD) responsible for catalysis and a cell wall binding domain (CBD) that provides specificity for the host bacterium. nih.govjmbfs.org The endolysin from phage T5, for instance, is a Ca2+-dependent L-alanyl-D-glutamate peptidase. dntb.gov.ua

The hydrolytic mechanism of L-alanyl-D-glutamate peptidases often involves a metal ion cofactor. For example, the EAD of the Listeria phage endolysin Ply500 contains a catalytic Zn2+ ion coordinated by histidine and aspartate residues. nih.gov The hydrolysis is proposed to proceed through a tetrahedral transition state. nih.gov Structural analyses of these enzymes have revealed conserved active site residues crucial for substrate binding and catalysis. nih.gov

Substrate recognition is highly specific. These peptidases are designed to target the L-Ala-D-Glu linkage within the context of the bacterial peptidoglycan. researchgate.netpeerj.com Studies using synthetic peptidoglycan mimetics have confirmed that the hydrolysis occurs specifically at this bond. researchgate.netpeerj.com The rate of hydrolysis can be influenced by factors such as pH, with different endolysins exhibiting distinct optimal pH ranges for their activity. researchgate.net

The hydrolysis of the this compound dipeptide has significant physiological consequences for bacteria. During normal bacterial growth and division, endogenous peptidoglycan hydrolases are involved in the remodeling and turnover of the cell wall. The cleavage of the L-Ala-D-Glu bond can be a part of this complex process, allowing for the insertion of new peptidoglycan material and the separation of daughter cells.

In the context of bacteriophage infection, the action of phage-encoded L-alanyl-D-glutamate peptidases is lethal. uniprot.org By breaking down the integrity of the peptidoglycan, these enzymes cause rapid cell lysis and the release of phage progeny. mdpi.comjmbfs.org

Furthermore, the recycling of peptidoglycan components is an important aspect of bacterial metabolism. The dipeptide L-Ala-D-Glu can be taken up by the cell and its components reutilized. asm.orgecmdb.ca For instance, in E. coli, the dipeptide can be transported into the cytoplasm and potentially re-incorporated into the peptidoglycan synthesis pathway. asm.orgecmdb.ca The hydrolysis of this dipeptide is therefore a key step in both the anabolic and catabolic pathways of the bacterial cell wall. frontiersin.orgpatsnap.com

Enzymatic Recycling Pathways Involving this compound Derivatives

In many bacteria, the cell wall is a dynamic structure that undergoes continuous synthesis and degradation. The breakdown products of peptidoglycan (PG), the major component of the bacterial cell wall, are efficiently recycled to conserve cellular resources. This compound is a key dipeptide component of the peptide stems that cross-link the glycan chains in peptidoglycan. ebi.ac.ukexpasy.orgnih.gov Consequently, enzymatic pathways have evolved to salvage this dipeptide and its derivatives from degraded peptidoglycan for reuse in cell wall synthesis.

A central process in the recycling of the peptide component of peptidoglycan is the management of the L-Ala-D-Glu dipeptide. In Gram-negative bacteria like Escherichia coli, peptidoglycan turnover releases muropeptides, including tripeptides such as L-Ala-γ-D-Glu-m-DAP (meso-diaminopimelate). nih.govdiva-portal.org An enzyme known as MpaA, an amidase, can cleave the γ-D-Glu–m-DAP bond of this tripeptide, releasing the L-Ala-D-Glu dipeptide and m-DAP. nih.govdiva-portal.org

Once L-Ala-D-Glu is present in the cytoplasm, it cannot be directly reused in peptidoglycan synthesis because the biosynthetic pathway requires L-glutamate. Therefore, a critical enzymatic transformation is required. This is accomplished by the enzyme L-Ala-D/L-Glu epimerase, which catalyzes the stereochemical inversion (epimerization) of the D-glutamate residue to L-glutamate, forming L-alanyl-L-glutamate. ebi.ac.ukexpasy.orgecmdb.ca This enzyme, identified as YcjG in E. coli and YkfB in Bacillus subtilis, is a member of the enolase superfamily. ebi.ac.ukdiva-portal.orguniprot.org The resulting L-Ala-L-Glu can then be hydrolyzed by broad-specificity peptidases, such as PepD in E. coli, into L-alanine and L-glutamate, which can enter the cell's general metabolic pools and be used for new rounds of peptidoglycan synthesis or other cellular processes. nih.govdiva-portal.org

This recycling pathway represents an efficient salvage mechanism, ensuring that the amino acid components of the cell wall are not wasted during cell growth, division, and adaptation.

Table 1: Key Enzymes in the Recycling of this compound Derivatives

| Enzyme Name | Gene Name (E. coli) | EC Number | Substrate(s) | Product(s) | Function in Pathway |

| MpaA amidase | mpaA | N/A | L-Alanyl-γ-D-glutamyl-meso-diaminopimelate | This compound, meso-diaminopimelic acid | Releases the L-Ala-D-Glu dipeptide from a larger peptide fragment. nih.govdiva-portal.org |

| L-Ala-D/L-Glu epimerase | ycjG | 5.1.1.20 | L-Alanyl-D-glutamate | L-Alanyl-L-glutamate | Catalyzes the key epimerization step to convert the D-glutamate residue to an L-glutamate residue. ebi.ac.ukexpasy.orguniprot.org |

| Peptidase D | pepD | 3.4.13.9 | L-Alanyl-L-glutamate | L-Alanine, L-Glutamic acid | Cleaves the recycled dipeptide into its constituent amino acids for reuse. nih.govdiva-portal.org |

Structural and Conformational Research of L Alanyl D Glutamic Acid and Its Complexes

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in defining the stereochemistry, connectivity, and conformational preferences of L-alanyl-D-glutamic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure and connectivity of molecules in solution. For this compound, NMR is crucial for confirming the stereochemistry of the individual amino acid residues and the nature of the peptide bond.

In the context of peptidoglycan biosynthesis, solid-state NMR has been used to study cell walls of bacteria like Bacillus subtilis. nih.gov These studies can distinguish between L- and D-alanyl residues based on their chemical shifts when isotopically labeled. For instance, label from D-[1-¹³C]alanine is incorporated into both D- and L-alanyl residues, and the distinct signals in the ¹³C NMR spectrum allow for their differentiation. nih.gov While direct high-resolution NMR data on isolated this compound is not extensively published, the principles are well-established from studies on its constituent amino acids and related peptides. researchgate.nethmdb.ca

One-dimensional ¹H NMR spectra of L-glutamic acid in D₂O show characteristic peaks for its different protons. researchgate.net Similarly, two-dimensional NMR techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are employed to assign all proton and carbon signals and to establish through-bond connectivities, thus confirming the peptide linkage between the carboxyl group of L-alanine and the amino group of D-glutamic acid. nih.gov The stereochemistry (L-alanine and D-glutamate) can be confirmed through techniques like chiral chromatography or by using stereospecific enzymes and observing the NMR of the products. The "CORN" rule is a mnemonic used to distinguish between L- and D-isomers of amino acids based on the arrangement of the carboxyl, R-group, and amino groups around the chiral carbon. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for L-Alanine and L-Glutamic Acid Moieties in a Peptide Environment.

| Atom | L-Alanine Moiety ¹H Shift (ppm) | L-Alanine Moiety ¹³C Shift (ppm) | D-Glutamic Acid Moiety ¹H Shift (ppm) | D-Glutamic Acid Moiety ¹³C Shift (ppm) |

| α-CH | ~4.3 | ~52 | ~4.5 | ~55 |

| β-CH₃ | ~1.4 | ~19 | - | - |

| β-CH₂ | - | - | ~2.1 | ~28 |

| γ-CH₂ | - | - | ~2.5 | ~31 |

| C=O (peptide) | - | ~175 | - | - |

| C=O (γ-carboxyl) | - | - | - | ~178 |

| C=O (δ-carboxyl) | - | - | - | ~181 |

Note: These are approximate chemical shifts and can vary depending on the solvent, pH, and molecular conformation.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the conformational states of peptides by probing their vibrational modes. The amide I band (primarily C=O stretching) and amide III band (a complex mix of N-H in-plane bending and C-N stretching) in the IR and Raman spectra are particularly sensitive to the secondary structure of the peptide backbone. nih.gov

For dipeptides like this compound, these spectroscopic methods can elucidate the dihedral angles (φ and ψ) of the peptide backbone and the orientation of the side chains. Studies on similar dipeptides, such as L-alanyl-L-glutamine, have utilized Fourier Transform Infrared (FT-IR) and Raman spectroscopy in combination with computational methods to determine energetically preferred conformations. researchgate.net The analysis of vibrational spectra of L-glutamic acid and its derivatives has also been extensively reported, providing a basis for understanding its contribution to the dipeptide's spectrum. mdpi.comirb.hr

In studies of related tripeptides, such as L-alanyl-D-alanyl-L-alanine, the tripeptide with a central D-alanine was found to adopt an extended structure. nih.gov This suggests that this compound may also favor an extended conformation in solution. The combination of IR and Raman spectroscopy with techniques like Vibrational Circular Dichroism (VCD) can provide even more detailed conformational insights. sci-hub.se

Table 2: Key Vibrational Frequencies for Peptide and Amino Acid Groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Amide I | 1600-1700 | Primarily C=O stretching of the peptide bond. Sensitive to secondary structure. |

| Amide II | 1510-1580 | N-H bending and C-N stretching. |

| Amide III | 1220-1320 | Complex mode involving C-N stretching and N-H bending. |

| Carboxyl C=O Stretch | 1700-1760 | Stretching of the carboxylic acid groups. |

| C-H Bending/Stretching | 1350-1480, 2850-3000 | Vibrations of the alanine (B10760859) and glutamic acid side chains. |

X-ray Crystallography of this compound-Bound Enzymes

This compound is a key component in the biosynthesis of peptidoglycan, a vital polymer in bacterial cell walls. Enzymes like MurD ligase, which catalyzes the addition of D-glutamate to UDP-N-acetylmuramoyl-L-alanine (UMA), have been crystallized with substrates or product analogues, revealing the architecture of the active site. nih.govoup.com

The crystal structure of Haemophilus influenzae MurC, a related ligase, shows a three-domain architecture where the substrate-binding sites are located at the interfaces of these domains. nih.gov Similarly, in MurD, the active site is a cleft where the UMA and D-glutamate substrates bind in a specific orientation. oup.com The binding of the L-alanyl moiety of the substrate is directed by specific interactions with conserved residues in the enzyme's N-terminal domain. nih.gov The D-glutamate portion is recognized by a distinct pocket, ensuring the correct stereochemistry for the subsequent peptide bond formation. For example, in E. coli MurD, the binding of N-sulfonyl-D-glutamic acid inhibitors highlights the specific hydrogen bonds and hydrophobic interactions that dictate ligand recognition. sci-hub.se

Another class of enzymes that interact with this dipeptide are peptidases. The L-alanoyl-D-glutamate endopeptidase domain of the Listeria bacteriophage endolysin Ply500 has been crystallized, revealing a catalytic zinc ion in the active site coordinated by histidine and aspartate residues. nih.gov Conserved residues like Arg50, Gln55, and Ser78 also play a role in positioning the substrate for catalysis. nih.gov

The binding of substrates to enzymes often induces significant conformational changes. In the Mur ligases, the binding of ATP and the amino acid substrate leads to a domain closure that sequesters the active site from the solvent and brings the reactive groups into proximity for catalysis. nih.gov For instance, a comparison of the apo and substrate-bound forms of MurC shows a domain rotation to accommodate the substrate. nih.gov

Similarly, in the glutamate (B1630785) transporter GLT-1, the binding of L-glutamate, in the presence of sodium ions, triggers a conformational change that is associated with the transport process. nih.gov Studies on D-alanine:D-alanine ligase (Ddl), another enzyme in the peptidoglycan pathway, also indicate that the active site undergoes conformational changes to accommodate its substrates. researchgate.netnih.gov These induced-fit mechanisms ensure high specificity and catalytic efficiency. In alanyl-tRNA synthetase (AlaRS), the binding of L-alanine induces a dynamic adjustment of the active site pocket. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for complementing experimental data and providing a dynamic picture of the conformational landscape of peptides. Molecular mechanics and quantum chemistry calculations can be used to explore the potential energy surface of this compound and identify low-energy conformers.

Studies on the alanyl dipeptide have utilized quantum and molecular mechanical methods to understand its conformational preferences. acs.org These calculations help in interpreting vibrational spectra by predicting the frequencies and intensities of different conformers. For instance, DFT (Density Functional Theory) calculations have been successfully used to model the vibrational spectra of dipeptides, showing good agreement with experimental IR and Raman data. rsc.org

Molecular dynamics simulations can be used to study the flexibility of the dipeptide in solution and to model its interaction with enzymes. researchgate.net These simulations can reveal the key interactions that stabilize the bound conformation and the conformational changes that occur upon binding. For example, computational modeling has been used to investigate the optical rotation of amino acids, demonstrating the power of these methods in characterizing stereochemical properties. acs.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Energetics

Quantum mechanical calculations are employed to investigate the electronic properties and reaction mechanisms of molecules with high accuracy. In the context of this compound and its constituents, QM methods, particularly combined with molecular mechanics (QM/MM), have been instrumental in understanding the energetics of reactions involving these chiral amino acids.

Detailed research findings from QM/MM umbrella sampling molecular dynamics (MD) simulations have shed light on the chiral selectivity observed in the aminoacylation of RNA minihelices. nih.gov These studies reveal a significant energetic preference for L-alanine over D-alanine. The calculations showed that the free-energy barrier for the L-alanine aminoacylation reaction was 17 kcal/mol, which is 9 kcal/mol lower than that for the D-alanine system. nih.gov This preference is attributed to the electrostatic stabilization of the reaction's transition state. nih.gov In the L-Ala system, the positively charged amino group is positioned closer to the negatively charged 3'-oxygen of the RNA, leading to a more stabilized transition state compared to the D-Ala system. nih.govmdpi.com This difference in activation energy is a key factor in the biological selection of L-amino acids. mdpi.com The QM region in these simulations, often treated with methods like self-consistent charge density-functional tight-binding (SCC-DFTB), typically includes the reacting fragments, such as the amino acid and the terminal nucleotide of the RNA. nih.govmdpi.com

| Amino Acid Isomer | Free-Energy Barrier (kcal/mol) | Overall Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| L-Alanine | 17.0 | -7.0 | nih.gov |

| D-Alanine | 26.2 | -1.0 | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics simulations provide a computational microscope to observe the time-evolution of molecular systems, offering critical insights into the dynamic behavior and conformational landscapes of peptides like this compound. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to explore the accessible conformations a peptide can adopt in different environments. nih.govchemrxiv.org

MD simulations have been used to study the conformational propensities of amino acids within peptide chains. nih.govoup.com For instance, studies on model tripeptides have been conducted in explicit water to see how different amino acids access the available conformational space on the Ramachandran plot. nih.gov The inclusion of D-amino acids, such as D-glutamic acid, significantly alters the accessible backbone (φ and ψ) and side-chain (χ) dihedral angles compared to their L-counterparts, allowing for the stabilization of unique structural motifs like specific turns and helices. oup.com Furthermore, MD simulations are crucial for investigating the thermodynamics of amino acids in solution. chemrxiv.orgucl.ac.uknih.gov Simulations of L-glutamic acid have been used to estimate properties like solubility and the relative stability of its different polymorphic crystal forms, which are important for industrial crystallization processes. chemrxiv.orgucl.ac.uknih.gov In the context of larger biomolecular complexes, MD simulations, often extending for tens of nanoseconds, are used to assess the stability of protein-ligand interactions, such as the binding of peptidoglycan fragments to enzymes. researchgate.net

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Model Tripeptides (Ala-X-Ala) | Conformational landscape exploration | Demonstrated that short simulation times (10 ns) can reasonably sample the available conformational space. | nih.gov |

| L-Glutamic Acid Polymorphs | Thermodynamics of crystallization and solubility | Provided estimates for relative polymorphic stability and aqueous solubility consistent with experimental data. | chemrxiv.orgucl.ac.uknih.gov |

| MurE-Ligand Complexes | Stability of protein-ligand binding | 50ns simulations confirmed the stable binding of inhibitors in the enzyme's active site, showing minimal root-mean-square deviation (RMSD). | researchgate.net |

| D-amino acids in polypeptides | Rotamer libraries and conformational preferences | D-amino acids populate distinct regions of the Ramachandran plot compared to L-amino acids, enabling unique structural features. | oup.com |

In Silico Docking Studies of this compound with Interacting Proteins

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small ligand to a protein receptor. This method is invaluable for understanding how this compound, as part of the larger peptidoglycan structure, is recognized by bacterial enzymes and host immune receptors.

Docking studies have been crucial in characterizing the binding of peptidoglycan fragments to key bacterial enzymes. One such enzyme is UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (MurE), which is essential for peptidoglycan synthesis. researchgate.net In silico screening and docking of compound libraries against MurE from Acinetobacter baumannii identified crucial amino acid residues in the binding site. These studies revealed that interactions with residues such as Tyr351, Gly459, Asp407, and Arg410 are critical for ligand binding, highlighting a potential target for novel antibiotics. researchgate.net Another important interacting protein is the Peptidoglycan-Associated Lipoprotein (Pal). nih.gov Structural studies have shown that Pal has a specific binding pocket that interacts exclusively with the peptide portion of peptidoglycan. The m-Dap residue, which follows L-Ala-D-Glu in many Gram-negative bacteria, is sequestered in this pocket, forming key hydrogen bonds and hydrophobic contacts. nih.gov This recognition is vital for maintaining the stability of the bacterial outer membrane. nih.gov

| Interacting Protein | Organism | Function | Key Interacting Residues | Reference |

|---|---|---|---|---|

| MurE Ligase | Acinetobacter baumannii | Peptidoglycan synthesis | Tyr351, Gly459, Asp407, His353, Thr152, Arg410, Tyr44, Arg383, His151, Thr150 | researchgate.net |

| Peptidoglycan-Associated Lipoprotein (Pal) | Haemophilus influenzae | Outer membrane stabilization | Forms a binding pocket for the peptide stem, with specific contacts to the m-Dap residue. | nih.gov |

| NOD2 Receptor | Human, Mouse | Innate immune recognition | Recognizes N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), a closely related structure. | nih.gov |

Functional Significance in Bacterial Peptidoglycan Biology

Integration and Conformation within the Peptidoglycan Stem Peptide

L-alanyl-D-glutamic acid forms the initial part of the pentapeptide stem that attaches to N-acetylmuramic acid (MurNAc) residues of the glycan backbone of peptidoglycan. researchgate.netnih.gov This stem peptide is crucial for the three-dimensional structure and integrity of the cell wall.

Linkage Chemistry and Stereoisomeric Specificity in Peptidoglycan Assembly

The synthesis of the peptidoglycan stem peptide is a cytoplasmic process initiated by the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govoup.com The first amino acid, L-alanine, is added by the enzyme MurC ligase. oup.com Subsequently, D-glutamic acid is added to the L-alanine residue by the MurD ligase, forming the this compound dipeptide. oup.comasm.org This reaction is ATP-dependent and results in a γ-peptide bond between the carboxyl group of L-alanine and the amino group of D-glutamic acid. nih.govoup.com

The stereoisomeric specificity of this process is absolute. The enzymes involved in peptidoglycan synthesis are highly specific for the L- and D-isomers of the amino acids. frontiersin.orgacs.org For instance, MurD specifically recognizes and incorporates D-glutamic acid, which is formed from L-glutamic acid by a glutamate (B1630785) racemase. asm.orgnih.gov This strict stereochemical control is vital for the correct architecture of the peptidoglycan and to protect the cell wall from degradation by most host proteases, which are generally specific for L-amino acids. frontiersin.orgnih.gov

Variations in Peptidoglycan Composition Across Diverse Bacterial Taxa

While the this compound moiety is highly conserved, the remainder of the peptide stem and the nature of the cross-links can vary significantly among different bacterial species. nih.govportlandpress.com In many Gram-negative bacteria, such as Escherichia coli, the typical pentapeptide is L-Ala-D-Glu-meso-diaminopimelic acid (mDAP)-D-Ala-D-Ala. nih.govyoutube.com In most Gram-positive bacteria, like Staphylococcus aureus, the third amino acid is often L-lysine instead of mDAP. wikipedia.orgnih.gov These variations in the third position of the peptide stem are critical as this residue is directly involved in the cross-linking between adjacent peptide chains, a process essential for the mechanical strength of the cell wall. nih.gov

| Bacterial Type | Typical Third Amino Acid in Peptide Stem | Reference |

| Gram-negative (e.g., E. coli) | meso-diaminopimelic acid (mDAP) | nih.govyoutube.com |

| Gram-positive (e.g., S. aureus) | L-lysine | wikipedia.orgnih.gov |

| Some Bacilli | meso-diaminopimelic acid (mDAP) | oup.com |

Role in Maintaining Bacterial Cell Wall Integrity and Architecture

The peptidoglycan sacculus, a mesh-like structure surrounding the cytoplasmic membrane, is essential for maintaining cell shape and protecting against osmotic lysis. wikipedia.organnualreviews.org The this compound dipeptide, as the foundation of the peptide stem, is integral to the formation of this protective layer. The cross-linking of these peptide stems creates the rigid, three-dimensional network of the cell wall. nih.govwikipedia.org The presence of D-glutamic acid, in particular, contributes to the resistance of the peptidoglycan to degradation by common proteases. frontiersin.orgnih.gov Any disruption in the synthesis or incorporation of this dipeptide can lead to a weakened cell wall, abnormal cell morphology, and ultimately, cell lysis. nih.gov

Contribution to Bacterial Growth and Cell Division Regulation

Bacterial growth and division are complex processes that require the coordinated synthesis and remodeling of the peptidoglycan layer. researchgate.netdiva-portal.org The continuous insertion of new peptidoglycan precursors, containing the this compound dipeptide, is necessary for cell elongation and the formation of the septum during cell division. diva-portal.orgnih.gov The enzymes involved in peptidoglycan synthesis, including the Mur ligases that assemble the peptide stem, are tightly regulated to ensure that cell wall expansion occurs in a controlled manner, preventing catastrophic failure of the cell envelope. asm.orgdiva-portal.org For example, in E. coli, the activity of glutamate racemase, which produces the D-glutamate for the peptide stem, is activated by the precursor UDP-MurNAc-L-Ala, linking the synthesis of D-glutamate directly to the availability of the preceding peptidoglycan intermediate. nih.gov

Implications for Bacterial Pathogenesis and Host-Microbe Interactions

The peptidoglycan, and by extension its this compound component, is a key molecule in the interplay between bacteria and their hosts. nih.govfrontiersin.org Fragments of peptidoglycan, including muropeptides containing this compound, are recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs). nih.govresearchgate.net This recognition, mediated by pattern recognition receptors (PRRs) such as NOD-like receptors (NLRs), can trigger inflammatory responses aimed at clearing the bacterial infection. nih.govnih.gov

However, pathogenic bacteria have evolved mechanisms to modify their peptidoglycan to evade host detection. frontiersin.org These modifications can include alterations to the peptide stem, which can affect recognition by host PRRs. frontiersin.org Furthermore, the integrity of the peptidoglycan layer is often crucial for the virulence of pathogenic bacteria. For instance, some pathogens use secretion systems that are anchored to or pass through the peptidoglycan layer to deliver virulence factors into host cells. nih.gov The release of peptidoglycan fragments by bacteria can also act as signaling molecules that modulate host responses. frontiersin.orgresearchgate.net In some cases, an excess of certain amino acids like L-glutamic acid in the host environment can enhance the virulence of pathogens by promoting their growth and motility. mdpi.com

Analytical Methodologies for L Alanyl D Glutamic Acid Research

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are fundamental in the analysis of L-alanyl-D-glutamic acid, enabling the separation of this dipeptide from complex mixtures and the precise determination of its concentration.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the isolation and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a widely used method for separating peptides based on their hydrophobicity. nih.gov The separation of stereoisomers, such as those present in this compound, can be particularly challenging. However, conventional RP-HPLC has demonstrated the capability to resolve peptide diastereomers. nih.gov The use of chiral stationary phases or chiral selectors in the mobile phase can further enhance the separation of stereoisomers. nih.govresearchgate.net

For instance, a study on the separation of peptide stereoisomers utilized various chiral HPLC columns, including beta-cyclodextrin, Pirkle D-Phenyl Glycine, and Chiral-Pak WH columns, to resolve linear and cyclic dipeptides. nih.gov Another approach involves pre-column derivatization with a chiral reagent, such as N-acetyl-L-cysteine and o-phthalaldehyde (B127526), to facilitate separation on a standard reversed-phase column. nih.gov The choice of the stationary phase is critical; for example, a Chiralpak QN-AX and a Polysulfoethyl A stationary phase have been used in hydrophilic interaction liquid chromatography (HILIC) mode for impurity profiling of solutions containing dipeptides. nih.gov

Table 1: HPLC Methods for Dipeptide and Amino Acid Stereoisomer Separation

| Analytical Method | Stationary Phase/Column | Key Application | Reference |

|---|---|---|---|

| Chiral HPLC | Beta-cyclodextrin column | Separation of peptide stereoisomers | nih.gov |

| Chiral HPLC | Pirkle D-Phenyl Glycine column | Separation of peptide stereoisomers | nih.gov |

| Chiral HPLC | Chiral-Pak WH column | Separation of peptide stereoisomers | nih.gov |

| Reversed-Phase HPLC with Derivatization | Standard C18 column with N-acetyl-L-cysteine and o-phthalaldehyde derivatization | Separation of dipeptide stereoisomers | nih.gov |

| HILIC | Chiralpak QN-AX | Impurity profiling of dipeptide solutions | nih.gov |

| HILIC | Polysulfoethyl A | Impurity profiling of dipeptide solutions | nih.gov |

| RP-HPLC | C18 column | Separation of diastereomeric peptide analogs | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the sensitive detection and unambiguous identification of this compound. researchgate.netchromatographyonline.com These techniques combine the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov

LC-MS is particularly valuable in the field of "peptidoglycomics," the structural analysis of bacterial peptidoglycan. nih.govjove.com In this context, LC-MS is used to characterize muropeptides, the building blocks of peptidoglycan that include this compound, which are released after enzymatic digestion of the bacterial cell wall. nih.gov Due to the hydrophilic nature of many peptidoglycan-derived peptides, specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) are often coupled with mass spectrometry. nih.gov

Comprehensive dipeptide analysis can be achieved through pre-column derivatization followed by LC-MS/MS. jst.go.jp For example, derivatization with phenyl isocyanate (PIC) allows for the analysis of dipeptides with specific fragmentation patterns in collision-induced dissociation (CID). jst.go.jp Furthermore, advanced LC-MS/MS methods have been developed for the quantitative profiling of numerous dipeptides in complex biological samples. acs.orgnih.gov

Table 2: LC-MS Applications in Dipeptide and Peptidoglycan Analysis

| Technique | Application | Key Findings/Capabilities | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Comprehensive dipeptide analysis | Development of a method for comprehensive dipeptide analysis using pre-column derivatization. | jst.go.jp |

| LC-Orbitrap-MS | High-coverage detection and relative quantification of dipeptides | A method based on differential chemical isotope labeling with dansylation was developed for the analysis of 400 dipeptides. | chromatographyonline.com |

| LC-MS | Structural analysis of bacterial peptidoglycan | Characterization of muropeptides to infer the structure of intact peptidoglycan sacculi. | nih.gov |

| LC-MS | Semi-quantitative analysis of peptidoglycan | A protocol for purifying peptidoglycan, processing for LC-MS detection, and analyzing composition using bioinformatics. | jove.com |

| HILIC-MS | Quantitative analysis of peptidoglycan components | Accurate and repeatable quantification of four different peptidoglycan components from both Gram-positive and Gram-negative bacteria. | nih.gov |

| LC-MS/MS | Quantitative impurity profiling of dipeptide solutions | Development of three stability-indicating LC-ESI-MS/MS methods to quantify impurities in parenteral infusion solutions. | nih.gov |

Electrophoretic Techniques for Peptidoglycan Precursor Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a high-efficiency separation method for charged molecules like peptidoglycan precursors, including this compound. asm.org Capillary zone electrophoresis (CZE) is especially effective for the analysis of highly hydrophilic molecules that are challenging to separate by RP-HPLC. acs.org

CZE coupled with mass spectrometry (CZE-MS) has emerged as a powerful platform for the detection and quantitation of peptidoglycan-derived peptides in bacterial cytoplasmic extracts. acs.org This technique has demonstrated excellent repeatability, with relative standard deviations close to 1% for quantitation results. acs.org CZE-MS has been successfully employed for the fast screening of muropeptides from bacterial cell walls, allowing for the unambiguous identification and localization of modifications such as amidation and acetylation. nih.gov Affinity capillary electrophoresis (ACE) is another variant used to study the interactions between molecules, such as the binding of antibiotics to peptidoglycan intermediates. chromatographyonline.com

Table 3: Electrophoretic Techniques in Peptidoglycan Research

| Technique | Application | Key Advantages | Reference(s) |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Analysis of peptidoglycan-associated proteins | Efficient, reliable, and sensitive assay. | nih.gov |

| CZE-MS | Quantitation of peptidoglycan-derived peptides in bacterial cytoplasmic extracts | Excellent for highly hydrophilic molecules, high repeatability. | acs.org |

| CZE-MS | Screening of muropeptides | Easy and fast screening, unambiguous identification of modifications. | nih.gov |

| Affinity Capillary Electrophoresis (ACE) | Studying biomolecular noncovalent interactions | Determining binding and dissociation constants of complexes. | chromatographyonline.com |

Radiometric and Spectrophotometric Enzyme Activity Assays

Radiometric and spectrophotometric assays are crucial for studying the enzymes involved in the biosynthesis of peptidoglycan, where this compound is a key intermediate. These assays measure the rate of an enzyme-catalyzed reaction by detecting changes in radioactivity or light absorbance.

Radiometric assays are highly sensitive and are based on the conversion of a radioactive substrate to a radioactive product. creative-enzymes.com For instance, the activity of ligases involved in peptidoglycan synthesis, such as the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:l-lysine ligase (MurE), can be determined by using a radiolabeled substrate like UDP-MurNAc-L-Ala-D-[¹⁴C]Glu. nih.gov The reaction products are then separated, often by high-voltage electrophoresis, and the radioactivity is quantified. nih.gov

Spectrophotometric assays provide a continuous and often more convenient method for measuring enzyme activity. nih.gov A common strategy involves coupling the primary enzymatic reaction to a secondary reaction that produces a colored or fluorescent product. nih.gov For example, a continuous spectrophotometric assay for peptide deformylase was developed by coupling the deformylation of a formylated dipeptide to its subsequent hydrolysis by an aminopeptidase, which releases a chromogenic compound. nih.gov Similarly, the activity of Mur ligases can be measured using a continuous spectrophotometric method that follows ATP consumption by coupling ADP release to NADH oxidation via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to a decrease in absorbance at 340 nm. oup.com

Table 4: Enzyme Activity Assays Relevant to this compound Biosynthesis

| Assay Type | Enzyme/Process | Principle | Reference(s) |

|---|---|---|---|

| Radiometric Assay | UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:l-lysine ligase (MurE) | Measures the incorporation of radiolabeled L-lysine into the peptidoglycan precursor. | nih.gov |

| Radiometric Assay | General enzyme activity | Measures the conversion of a radioactive substrate to a radioactive product. | creative-enzymes.com |

| Spectrophotometric Assay | Peptide Deformylase | Coupled enzymatic reaction where the product of the primary reaction is a substrate for a secondary, color-producing reaction. | nih.gov |

| Spectrophotometric Assay | Mur Ligases (MurC, D, E, F) | Coupled assay measuring ATP consumption through the oxidation of NADH. | oup.com |

| Spectrophotometric Assay | L-glutamate determination | Enzymatic cycling of L-glutamate with concomitant production of hydrogen peroxide, which is detected in a peroxidase-coupled reaction. | nih.gov |

Advanced Research Perspectives

Elucidation of Molecular Recognition Principles in Dipeptide-Protein Interactions

The specific recognition of the L-alanyl-D-glutamic acid dipeptide by various proteins is fundamental to its biological functions. This recognition is governed by a combination of stereochemistry, charge, and the spatial arrangement of functional groups. Detailed structural and biochemical studies have begun to unravel the precise molecular interactions that underpin this specificity.

A key example of such specific recognition is found in the active sites of enzymes involved in peptidoglycan metabolism. D-alanine-D-alanine ligase (DDL), for instance, is an ATP-grasp enzyme essential for bacterial cell wall biosynthesis that catalyzes the formation of D-alanyl-D-alanine. rcsb.orgnih.gov While its primary substrate is D-alanine, the principles of substrate binding are relevant to understanding how similar dipeptide structures are recognized. The active site of DDL is formed by three loops from three different domains, creating a pocket that accommodates the D-alanine substrates. rcsb.org The binding is facilitated by a network of hydrogen bonds and electrostatic interactions with specific amino acid residues within the active site. The stereospecificity for D-amino acids is a critical feature, preventing the incorporation of the more common L-amino acids. nih.gov

X-ray crystallography has been instrumental in visualizing these interactions. For example, the crystal structure of L-arginine in complex with D-glutamic acid reveals detailed intermolecular interactions, including hydrogen bonding patterns and salt bridges that stabilize the complex. ias.ac.in Although this is an example of an amino acid-amino acid complex rather than a dipeptide-protein interaction, the principles of chiral recognition are transferable. The specific arrangement of functional groups in both the L-arginine and the D-glutamic acid dictates the geometry of the crystal lattice. ias.ac.in

Table 1: Key Principles in Molecular Recognition of Dipeptides

| Recognition Principle | Description | Example |

| Stereospecificity | The ability of a protein's binding site to distinguish between stereoisomers of a ligand. | D-alanine-D-alanine ligase specifically binds D-alanine over L-alanine. nih.gov |

| Hydrogen Bonding | Formation of hydrogen bonds between the dipeptide's functional groups (amino, carboxyl, amide) and amino acid residues in the protein's active site. | The interaction between the carboxyl group of glutamate (B1630785) and basic residues in a binding pocket. |

| Electrostatic Interactions | Attraction between the charged groups of the dipeptide (e.g., the carboxylate of glutamate) and oppositely charged residues in the protein. | Salt bridges formed between the negatively charged glutamate side chain and positively charged arginine or lysine (B10760008) residues. ias.ac.in |

| Shape Complementarity | The three-dimensional fit between the dipeptide and the protein's binding pocket. | The specific conformation of the this compound backbone is complementary to the shape of its target enzyme's active site. |

Investigation of D-Amino Acid Metabolism Beyond Canonical Peptidoglycan Roles

While D-glutamic acid is a well-established component of bacterial peptidoglycan, recent research has unveiled a broader metabolic significance of D-amino acids in bacteria, extending beyond their structural role in the cell wall. nih.govfrontiersin.org Bacteria have been found to produce and release a variety of D-amino acids, which can act as signaling molecules and regulate various physiological processes. nih.govjst.go.jp

One area of active investigation is the role of D-amino acids in biofilm regulation. Certain D-amino acids have been shown to trigger the dispersal of established biofilms in various bacterial species. nih.gov This suggests the existence of specific metabolic pathways and signaling cascades that are responsive to extracellular D-amino acids.

Furthermore, D-amino acids can be incorporated into the peptidoglycan layer during stationary phase, leading to remodeling of the cell wall. nih.gov This incorporation of non-canonical D-amino acids can alter the properties of the peptidoglycan, potentially affecting its resistance to enzymes and antibiotics. researchgate.net The enzymes responsible for this remodeling, such as L,D-transpeptidases, exhibit a degree of promiscuity, allowing them to incorporate various D-amino acids. researchgate.net

Glutamate metabolism, in general, has been shown to be crucial for processes such as bacterial sporulation. nih.govnih.gov During sporulation, glutamate can be catabolized to fuel the TCA cycle and generate ATP, which is essential for the developing spore. nih.gov While these studies often focus on L-glutamate, the presence and potential roles of D-glutamate in these processes are an emerging area of interest. The conversion of L-glutamate to D-glutamate is catalyzed by glutamate racemase, an enzyme found in many bacteria. mdpi.com

The metabolism of D-amino acids also has implications for host-microbe interactions. The presence of D-amino acids in the mammalian gut, largely derived from the resident microbiota, can influence the host's innate immune system. jst.go.jpnih.gov Mammalian enzymes, such as D-amino acid oxidase, can metabolize bacterial-derived D-amino acids, suggesting a co-evolutionary relationship. nih.gov

Table 2: Non-Canonical Roles of D-Amino Acids in Bacteria

| Biological Process | Role of D-Amino Acids | Key Molecules/Enzymes |

| Biofilm Dispersal | Triggering the breakdown of the biofilm matrix. nih.gov | Extracellular D-amino acids (e.g., D-leucine, D-methionine, D-tyrosine). nih.gov |

| Peptidoglycan Remodeling | Incorporation into the cell wall during stationary phase, altering its structure and properties. nih.govresearchgate.net | L,D-transpeptidases. researchgate.net |

| Spore Germination | Can influence the efficiency of spore germination. frontiersin.orgnih.gov | Glutamate catabolism. nih.gov |

| Host-Microbe Interactions | Modulation of the host's innate immune response. jst.go.jpnih.gov | D-amino acid oxidase. nih.gov |

Design and Synthesis of this compound Analogues as Research Probes and Substrates

The design and synthesis of analogues of this compound are crucial for advancing our understanding of its biological roles. These synthetic molecules can serve as valuable research probes to study enzyme kinetics, map binding sites, and modulate biological pathways.

One approach to creating analogues is to modify the amino acid side chains. For example, replacing the methyl group of alanine (B10760859) or the carboxylic acid group of glutamate with other functional groups can probe the steric and electronic requirements of protein binding sites. The synthesis of such analogues often involves standard peptide coupling techniques, where the desired amino acids, with appropriate protecting groups, are linked together. researchgate.netmdpi.com

Another strategy is to introduce labels, such as fluorescent tags or radioactive isotopes, into the dipeptide structure. researchgate.net These labeled probes can be used to visualize the localization of the dipeptide within cells or tissues and to quantify its binding to target proteins. For instance, D-amino acids linked to fluorescent molecules have been used to specifically label the peptidoglycan network in bacteria. nih.gov

Furthermore, analogues can be designed as inhibitors of enzymes that process this compound. By creating molecules that bind tightly to the active site but cannot be turned over, it is possible to block specific metabolic pathways. This approach has been widely used in the development of antibiotics that target peptidoglycan biosynthesis.

The synthesis of these analogues can be complex, often requiring multiple steps of protection, coupling, and deprotection to ensure the correct stereochemistry and regiochemistry. nih.govgoogle.com For example, the synthesis of N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) involves the condensation of L-glutamic acid with benzenesulfonyl chloride, followed by conversion to an acid chloride and subsequent reaction with phenylhydrazines. nih.gov

Table 3: Examples of this compound Analogues and Their Applications

| Analogue Type | Modification | Application |

| Side Chain Modified | Alteration of the alanine or glutamate side chain. | Probing the steric and electronic requirements of binding sites. |

| Labeled Probes | Incorporation of fluorescent or isotopic labels. researchgate.net | Visualizing cellular localization and quantifying protein binding. nih.gov |

| Enzyme Inhibitors | Design of molecules that bind tightly to an enzyme's active site without being processed. | Blocking specific metabolic pathways for therapeutic or research purposes. |

| Peptidomimetics | Modification of the peptide backbone to increase stability or alter conformation. | Developing more potent and stable research tools or therapeutic leads. |

Q & A

Q. What are the key methodological considerations for synthesizing L-alanyl-D-glutamic acid with high enantiomeric purity?

To ensure enantiomeric purity, researchers should employ asymmetric synthesis techniques or enzymatic catalysis. For example, stereoselective peptide coupling using activated esters (e.g., N-hydroxysuccinimide) under controlled pH and temperature can minimize racemization. Post-synthesis characterization via chiral HPLC or circular dichroism spectroscopy is critical to validate purity .

Q. How can researchers resolve discrepancies in reported polymorphic transformation rates of L-glutamic acid derivatives under varying conditions?

Contradictions in transformation rates (e.g., α- to β-form) often arise from differences in solvent composition, temperature, or nucleation kinetics. A systematic approach involves replicating experiments using in situ monitoring tools like Raman spectroscopy (to track polymorphic fractions) and ATR-FTIR (to measure solute concentration). Combining these with population balance modeling helps isolate rate-limiting factors, such as β-form growth kinetics .

Q. What analytical techniques are recommended for characterizing this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating polar dipeptides. Isotopic labeling (e.g., ¹⁵N or deuterated analogs) can improve quantification accuracy in metabolic flux studies .

Advanced Research Questions

Q. How can metabolic engineering strategies optimize this compound production in microbial systems like Bacillus licheniformis?

Overexpression of alanine racemase (Alr) and D-alanyl-D-alanine ligase (Ddl) enhances precursor availability (D-alanine) for peptide synthesis. CRISPR-Cas9-mediated gene editing can knockout competing pathways (e.g., poly-γ-glutamic acid biosynthesis) while tuning expression levels via promoter engineering. Real-time metabolomics using ¹³C-labeled substrates helps identify metabolic bottlenecks .

Q. What experimental designs are effective for studying the solvent-mediated polymorphic transformation of L-glutamic acid derivatives?

Use a combination of in situ monitoring tools:

- FBRM (Focused Beam Reflectance Measurement): Tracks crystal size distribution during dissolution and nucleation.

- PVM (Particle Vision and Measurement): Captures morphological changes in real-time.

- Raman spectroscopy: Identifies polymorphic transitions. Integrate these datasets into a population balance model to simulate dissolution-growth kinetics and validate against experimental solute concentration profiles .

Q. How can this compound be leveraged in drug delivery systems to enhance immunotherapeutic efficacy?

Conjugation with immunomodulators (e.g., muramyl dipeptide analogs) via carbodiimide chemistry creates bifunctional molecules. In vitro assays (e.g., macrophage activation studies) and in vivo tumor models can evaluate synergistic effects with chemotherapeutics. Stability studies under physiological pH and temperature are essential to assess degradation pathways .

Q. What computational approaches are suitable for resolving conflicting data on temperature-dependent growth kinetics of β-polymorphs?

Apply Arrhenius-based kinetic modeling to growth rate data across temperatures. Discrepancies may arise from secondary nucleation or solvent viscosity effects. Molecular dynamics simulations can further elucidate solvent-crystal interactions, while parametric sensitivity analysis identifies dominant factors (e.g., activation energy for growth) .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in reported enzyme kinetics for this compound biosynthesis pathways?

Standardize assay conditions (pH, ionic strength, cofactor concentrations) and validate enzyme activity via coupled assays (e.g., NADH oxidation for dehydrogenases). Compare kinetic parameters (Km, Vmax) across studies using statistical meta-analysis, accounting for potential batch-to-batch variability in enzyme purification .

Q. What strategies mitigate artifacts in spectroscopic characterization of this compound polymorphs?

Avoid sample preparation methods that induce phase transitions (e.g., grinding). Use low-intensity laser sources in Raman spectroscopy to prevent local heating. Cross-validate results with X-ray powder diffraction (XRPD) to confirm crystalline phase identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.